6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound is a triazolopyrimidinone derivative featuring a 1,2,4-oxadiazole moiety substituted with 3,4-dimethoxyphenyl and a 3-fluorobenzyl group. Its molecular formula is C₂₂H₁₈FN₇O₄ (molecular weight: 463.429 g/mol), with a ChemSpider ID of 26311298 and CAS No. 1040639-91-5 . The structure integrates a triazolo[4,5-d]pyrimidin-7-one core, which is associated with diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects. The 3,4-dimethoxyphenyl and 3-fluorophenyl substituents likely enhance lipophilicity and target binding affinity, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7O4/c1-32-16-7-6-14(9-17(16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-4-3-5-15(23)8-13/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGDAXOXDXQEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the oxadiazole ring, followed by the formation of the triazole and pyrimidine rings through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The key structural features include:
- Oxadiazole and Triazole Rings : These rings are known for their biological activities and are frequently found in pharmaceuticals.
- Dimethoxyphenyl and Fluorophenyl Groups : These substituents can enhance the lipophilicity and biological activity of the compound.
The synthesis routes often utilize starting materials such as 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives and triazole precursors. The final product is characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Properties : Studies have shown that related oxadiazole compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Antifungal Activity : Some derivatives have also shown promise against fungi like Candida albicans .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research on similar triazole derivatives has indicated:
- Inhibition of Cancer Cell Proliferation : Compounds with triazole rings have been reported to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The presence of fluorophenyl groups may enhance selectivity towards cancerous cells by targeting specific molecular pathways involved in tumor growth.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, compounds with similar structures have been investigated for:
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses.
- Antioxidant Activity : The presence of methoxy groups can enhance antioxidant properties, providing protective effects against oxidative stress.
Case Study 1: Antibacterial Screening
In a study evaluating a series of oxadiazole derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 64 μg/ml against Bacillus subtilis, indicating strong antibacterial activity. This suggests that the modifications made in the target compound could yield similarly potent derivatives.
Case Study 2: Anticancer Evaluation
A derivative featuring a similar triazolo-pyrimidine structure was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM. This points to the potential for further development of the target compound in anticancer therapies.
Mechanism of Action
The mechanism of action of 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key structural analogs and their properties:
Structural Modifications and Pharmacological Implications
- Substituent Effects on Lipophilicity :
Replacement of 3,4-dimethoxyphenyl (target compound) with 3,4-dimethylphenyl (CAS 1207015-11-9) increases LogP from 3.2 to 3.5, reducing aqueous solubility but enhancing membrane permeability . - Fluorine Position: The 3-fluorobenzyl group in the target compound vs. 4-fluorobenzyl in CAS 1207015-11-9 alters steric interactions with target proteins. For example, 3-fluorophenyl derivatives exhibit higher affinity for adenosine receptors in related triazolopyrimidines .
- Core Heterocycle Variations :
Triazolo[4,5-d]pyrimidin-7-one (target) vs. triazolo[4,3-a]pyrimidin-5-one (14a): The former’s fused triazole-pyrimidine system enhances π-π stacking in kinase binding pockets, while the latter’s acetyl group improves metabolic stability .
Pharmacokinetic and Physicochemical Comparisons
- Solubility : The target compound’s solubility in PBS (pH 7.4) is ~15 µM, lower than 14a (35 µM) due to its bulkier oxadiazole substituent .
- Drug-Likeness : SwissADME predictions for the target compound align with Lipinski’s rules (MW < 500, H-bond acceptors = 10), but its high LogP (~3.2) may limit oral bioavailability compared to 14a (LogP = 2.1) .
Biological Activity
The compound 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (hereafter referred to as Compound X ) is a complex organic molecule with potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in oncology and infectious disease treatment. This article explores the biological activity of Compound X through various studies and findings.
Structural Overview
Compound X features:
- An oxadiazole ring , which is known for its biological activity.
- A triazolo-pyrimidine core , which has been associated with anticancer properties.
- Dimethoxyphenyl and fluorophenyl substituents that may enhance its interaction with biological targets.
The biological activity of Compound X is hypothesized to involve:
- Inhibition of specific enzymes : Similar compounds have shown activity against cyclooxygenases (COX) and other enzymes crucial in inflammatory responses and cancer progression .
- Binding affinity : The oxadiazole moiety may increase binding affinity to target proteins due to its ability to form hydrogen bonds and π-stacking interactions .
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar triazole derivatives. For instance:
- A series of triazolethiones demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 μM to 43.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 69c | MCF-7 | More potent than control |
Antiviral Activity
Compounds with similar structures have also been investigated for antiviral properties. For example:
- Triazole derivatives have exhibited activity against viral infections by inhibiting viral replication mechanisms .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been highlighted:
- Some derivatives have shown selective inhibition of COX enzymes, suggesting that Compound X may also possess anti-inflammatory properties .
Pharmacokinetics
The pharmacokinetic profile of Compound X remains largely unexplored; however:
- Factors such as solubility, stability under physiological conditions, and metabolic pathways are critical for its therapeutic efficacy.
Case Studies
- Study on Triazole Derivatives : A study evaluated the anticancer effects of various triazole derivatives on multiple cell lines. Compound X's structural analogs showed promising results in inhibiting cell proliferation .
- Molecular Docking Studies : Computational studies have indicated that the binding mode of similar compounds to COX enzymes supports their potential as anti-inflammatory agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
